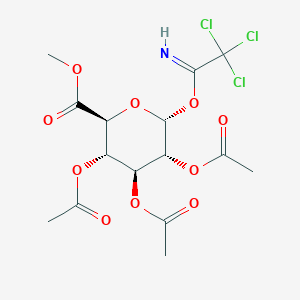

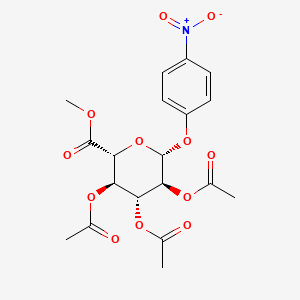

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters showcases a facile approach from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, highlighting the importance of the trichloroacetimidate group in glycosylation reactions for achieving desired selectivities and yields (Du et al., 2022).

Molecular Structure Analysis

Crystal polymorphism studies of methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-d-glucopyranouronate reveal two distinct forms, indicating variations in crystal packing and molecular conformation. This polymorphism affects the solubility and stability of the compound, which is crucial for its application in synthesis (Hayes et al., 2013).

Chemical Reactions and Properties

Trichloroacetimidates are noted for their efficiency in forming esters under conditions that preserve sensitive functional groups. The use of trichloroacetimidate electrophiles for ester formation demonstrates their applicability in synthesizing complex molecules without necessitating harsh conditions (Mahajani et al., 2019).

Physical Properties Analysis

The detailed characterization of polymorphic forms of the glucuronic acid methyl ester derivative underlines the significance of physical properties analysis in understanding the material's behavior in various solvents and conditions, which can influence its reactivity and application in synthetic chemistry (Hayes et al., 2013).

Chemical Properties Analysis

The chemo-enzymatic synthesis approaches for 1-beta-O-acyl glucuronides from methyl acetyl derivatives, utilizing trichloroacetimidate intermediates, highlight the chemical versatility and selective reactivity of trichloroacetimidate-based compounds. This selective reactivity is pivotal for constructing glucuronides with high specificity and yield, underscoring the compound's importance in organic synthesis and drug metabolism studies (Baba & Yoshioka, 2007).

科学的研究の応用

Aryl Glucuronides as Potential Heparanase Probes

The initial investigations into developing aryl glucuronides for heparanase probing utilized the glycosidation of methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranosyluronate trichloroacetimidate. This process yielded multiple compounds, highlighting the complexity and potential of this chemical in biological applications (Pearson et al., 2005).

Biomarker Synthesis

The synthesis of aldosterone glucuronides, important biomarkers for disease detection, demonstrates the compound's role in creating critical diagnostic tools. This work showcases the compound's utility in synthesizing glucuronides with potential applications in medical diagnostics (Guha et al., 2020).

Analytical Chemistry and Metabolite Synthesis

The compound has been used to synthesize glucuronic acid-conjugated metabolites of psychoactive substances, aiding in the development of analytical methods for drug metabolism studies. This application is crucial for understanding the metabolic pathways and potential toxicities of substances (Kanamori et al., 2017).

Chemical Synthesis Enhancements

Research into the stereochemical outcomes of glycosylation reactions involving derivatives of this compound has improved the synthesis of complex molecules like chondroitin sulfate trisaccharide, showcasing the compound's importance in synthesizing biologically relevant molecules (Bélot & Jacquinet, 2000).

Prodrug Development

The compound's utility extends to the synthesis of prodrugs, as demonstrated in the creation of novel prodrugs based on the cytotoxic antibiotic duocarmycin for cancer treatment. This highlights its role in developing targeted therapies with the potential for selective cancer treatment (Tietze et al., 2008).

Safety And Hazards

将来の方向性

The compound’s potential in the synthesis of glucuronide prodrugs suggests it could have applications in the development of new treatments for inflammatory diseases3. Further research could explore this potential and other possible applications.

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIVSQDHXVNAL-HKLXJQGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate | |

CAS RN |

92420-89-8 |

Source

|

| Record name | (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)